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Compound of Interest

Compound Name: Bersacapavir

Cat. No.: B606041

Disclaimer: This document is intended for informational purposes for researchers, scientists,
and drug development professionals. It is compiled from publicly available data and general
clinical trial guidelines. Always refer to the specific clinical trial protocol and consult with the

principal investigator and medical monitor for patient management.

Frequently Asked Questions (FAQSs)

Q1: What is Bersacapavir and what is its mechanism of action?

Al: Bersacapavir (formerly JNJ-56136379) is an investigational oral antiviral agent for the
treatment of chronic hepatitis B virus (HBV) infection. It is a capsid assembly modulator (CAM)
that works by interfering with the HBV capsid assembly process. This disruption leads to the
formation of non-infectious viral particles, thereby inhibiting viral replication.

Q2: What are the most common adverse events observed in Bersacapavir clinical trials?

A2: Based on available data from the REEF-1 and REEF-2 clinical trials, a variety of adverse
events (AEs) have been reported. Some of the more frequently noted AEs when Bersacapavir
was administered alone include headache, vertigo, abdominal discomfort, and back pain. In
combination therapy, other AEs have been observed. For a detailed breakdown, please refer to
the data summary table below.

Q3: Have any serious adverse events (SAEs) been associated with Bersacapavir?
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A3: In the REEF-1 phase 2b trial, serious adverse events were reported in a small percentage
of patients. Two serious adverse events were considered related to the study treatment in the
combination arms: one case of exercise-related rhabdomyolysis and one case of increased
ALT or AST.[1][2] Another serious adverse event, a gastric ulcer, was considered related to the
nucleos(t)ide analogue component of the combination therapy.[1][2]

Q4: What is the rate of treatment discontinuation due to adverse events in Bersacapavir trials?

A4: In the REEF-1 trial, 1% of patients (5 out of 470) discontinued treatment due to adverse
events.[1][2]

Summary of Adverse Events Data from the REEF-1
Trial

The following table summarizes the quantitative data on adverse events from the Phase 2b
REEF-1 trial. It is important to note that this trial evaluated Bersacapavir in combination with
other agents.
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Adverse Event

Frequency Notes Citations
Category
Two SAEs were
) related to the study
Serious Adverse

Events (SAEs) during

treatment

2% (10/470 patients)

treatment: exercise-

[1][2]
related
rhabdomyolysis and

increased ALT/AST.

Serious Adverse
Events (SAESs) during

follow-up

3% (12/460 patients)

One SAE (gastric
ulcer) was related to
[1][2]

the nucleos(t)ide

analogue.

Grade 3 or 4 Adverse
Events during

treatment

6% (29/460 patients)

[1](2]

Grade 3 or 4 Adverse

Events during follow-

up

2% (10/460 patients)

[1](2]

Treatment
Discontinuation due to
AEs

1% (5/470 patients)

[1](2]

Troubleshooting Guides for Specific Adverse Events
Management of Elevated Aminotransferases (ALT/AST)

a. Recognition and Monitoring:

e Regularly monitor liver function tests (LFTs) as per the clinical trial protocol.

o Be aware of the protocol-defined thresholds for ALT and AST elevations that trigger further

action.

b. Experimental Protocol for Investigation:
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o Confirm the finding: Repeat the LFTs to confirm the elevated levels.

e Assess the patient: Conduct a clinical evaluation to check for signs and symptoms of liver
injury (e.g., jaundice, nausea, vomiting, abdominal pain).

e Review concomitant medications: ldentify any other medications the patient is taking that
could be hepatotoxic.

e Fractionate bilirubin: If total bilirubin is elevated, fractionate to direct and indirect bilirubin.

» Rule out other causes: Consider and test for other potential causes of liver injury, such as
acute viral hepatitis (Hepatitis A, C, E), autoimmune hepatitis, or biliary obstruction, as
clinically indicated.

c. Management and Reporting:

o For mild elevations, continue the study drug with increased monitoring frequency as per the
protocol.

o For moderate to severe elevations, the study drug may need to be temporarily interrupted or
permanently discontinued, following the specific guidance in the trial protocol.

o Report all significant liver enzyme elevations to the principal investigator and medical
monitor promptly, as per the trial's safety reporting plan.

Management of Suspected Rhabdomyolysis

a. Recognition and Monitoring:

e Be vigilant for patient-reported symptoms such as muscle pain, weakness, and dark-colored
urine.

o Monitor creatine kinase (CK) levels, especially in patients with muscular symptoms or those
engaging in strenuous exercise.

b. Experimental Protocol for Investigation:
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e Measure serum CK: A marked elevation in serum CK (typically at least 5 times the upper
limit of normal) is a key diagnostic marker.

e Assess renal function: Measure serum creatinine and blood urea nitrogen (BUN) to evaluate
for acute kidney injury, a common complication.

o Check electrolytes: Monitor potassium, calcium, and phosphate levels, as rhabdomyolysis
can cause significant electrolyte disturbances.

» Urinalysis: Check for myoglobinuria, which may be indicated by a positive test for heme on
the urine dipstick in the absence of red blood cells.

c. Management and Reporting:

o Discontinue the suspected drug: If Bersacapavir is suspected to be the cause, it should be
discontinued as per the trial protocol.

o Hydration: Aggressive intravenous fluid resuscitation is the cornerstone of management to
prevent acute kidney injury.

e Monitor and correct electrolytes: Address any electrolyte abnormalities promptly.

e Report immediately: Rhabdomyolysis is a serious medical condition and must be reported
immediately to the principal investigator and medical monitor.

Management of Gastrointestinal (Gl) Adverse Events
(e.g., Abdominal Discomfort, Nausea)

a. Recognition and Monitoring:

Systematically query patients about Gl symptoms at each study visit.

Use a standardized grading scale (e.g., CTCAE) to assess the severity of the symptoms.

O

. Experimental Protocol for Investigation:

Detailed history: Obtain a detailed history of the symptoms, including onset, duration,
frequency, and relationship to food and drug intake.
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e Physical examination: Perform a physical examination to assess for any abdominal
tenderness or other relevant signs.

» Consider alternative causes: Rule out other potential causes such as infections, dietary
indiscretions, or concomitant medications.

c. Management and Reporting:

o Symptomatic management: For mild to moderate symptoms, consider supportive care such
as dietary modifications or over-the-counter medications (e.g., antacids, anti-emetics), if
permitted by the protocol.

» Dosing modification: Investigate if taking the study drug with food mitigates the symptoms.

e Report to investigators: Persistent or severe Gl symptoms should be reported to the principal
investigator to determine if a change in management is needed.

Visualizations
HBYV Lifecycle and Mechanism of Action of Bersacapavir
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Caption: HBV lifecycle and the inhibitory action of Bersacapavir.

Experimental Workflow for Adverse Event Management
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Efficacy and safety of the siRNA JNJ-73763989 and the capsid assembly modulator JNJ-
56136379 (bersacapavir) with nucleos(t)ide analogues for the treatment of chronic hepatitis
B virus infection (REEF-1): a multicentre, double-blind, active-controlled, randomised, phase
2b trial - PubMed [pubmed.nchbi.nim.nih.gov]

e 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

« To cite this document: BenchChem. [Technical Support Center: Managing Adverse Events in
Bersacapavir Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606041#managing-adverse-events-observed-in-
bersacapavir-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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